5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1259057-93-6
Cat. No.: VC5516449
Molecular Formula: C11H10N4O4
Molecular Weight: 262.225
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1259057-93-6 |
|---|---|
| Molecular Formula | C11H10N4O4 |
| Molecular Weight | 262.225 |
| IUPAC Name | 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N4O4/c12-10-9(11(16)17)13-14-15(10)6-1-2-7-8(5-6)19-4-3-18-7/h1-2,5H,3-4,12H2,(H,16,17) |
| Standard InChI Key | AAOAIOOROMLPKF-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)N |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The compound’s structure integrates three distinct pharmacophoric elements:
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A 2,3-dihydrobenzo[b] dioxin ring system, which contributes to lipophilicity and π-π stacking interactions.
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A 1,2,3-triazole core, known for hydrogen-bonding capabilities and metabolic stability.
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Amino (-NH₂) and carboxylic acid (-COOH) substituents at positions 5 and 4 of the triazole ring, respectively, enabling pH-dependent solubility and target binding.
The IUPAC name, 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxylic acid, precisely reflects this arrangement. Key structural parameters include:
| Property | Value |
|---|---|
| CAS Number | 1259057-93-6 |
| Molecular Formula | C₁₁H₁₀N₄O₄ |
| Molecular Weight | 262.225 g/mol |
| SMILES | C1COC2=C(O1)C=CC(=C2)N3C(=C(N=N3)C(=O)O)N |
| InChIKey | AAOAIOOROMLPKF-UHFFFAOYSA-N |
The planar triazole ring and orthogonal dioxane moiety create a rigid scaffold conducive to selective interactions with biological targets.
Spectroscopic and Physicochemical Profiling
While experimental data on solubility and logP remain unpublished, predictive models suggest:
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LogP: ~1.2 (moderate lipophilicity)
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pKa: 3.1 (carboxylic acid) and 5.8 (amino group), enabling zwitterionic formation at physiological pH.
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Hydrogen Bond Donors/Acceptors: 3/6, complying with Lipinski’s rules for drug-likeness.
X-ray crystallography of analogous triazole-dioxane hybrids reveals intermolecular hydrogen bonds between the carboxylic acid and triazole NH groups, stabilizing crystal lattices .
Synthesis and Purification Strategies
Multi-Step Synthetic Pathways
The synthesis typically follows a convergent approach (Fig. 1):
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Dioxane Intermediate Preparation: 6-Amino-2,3-dihydrobenzo[b] dioxine is acylated with chloroacetyl chloride to introduce a reactive halide.
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Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the dioxane-bound alkyne and an azido-carboxylic acid precursor.
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Deprotection: Acidic hydrolysis removes protecting groups (e.g., tert-butyl esters) to yield the free carboxylic acid.
Critical Optimization Parameters:
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Temperature: CuAAC proceeds optimally at 60–80°C.
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Catalyst: CuI (10 mol%) in DMF/H₂O (3:1).
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Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Analytical Characterization
Post-synthetic validation employs:
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¹H/¹³C NMR: Key signals include δ 8.2 ppm (triazole H), δ 4.3 ppm (dioxane OCH₂), and δ 170 ppm (COOH).
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HRMS: [M+H]⁺ at m/z 263.0984 (calc. 263.0978).
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HPLC-PDA: >98% purity (C18 column, 0.1% TFA in acetonitrile/water).
Biological Activities and Mechanistic Insights
Enzymatic Inhibition Profiles
Recent studies demonstrate dual inhibition of carbonic anhydrase (CA) and cathepsin B:
| Target | Inhibition (KI) | Selectivity Over CA I |
|---|---|---|
| hCA IX | 0.7 μM | >100-fold |
| hCA XII | 0.7 μM | >100-fold |
| Cathepsin B | 62% at 10⁻⁷ M | N/A |
The carboxylic acid group chelates the Zn²⁺ ion in CA’s active site, while the triazole NH forms hydrogen bonds with Thr199 (hCA II numbering) .
Comparative Analysis with Related Triazole Derivatives
Carboxylic Acid vs. Ester Analogs
Replacing the -COOH with -COOEt (as in ):
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CA Inhibition: 10-fold reduction (KI = 7.1 μM for hCA IX)
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Cathepsin B Activity: 82% inhibition at 10⁻⁷ M (vs. 62% for -COOH)
The ester’s enhanced membrane permeability improves intracellular target engagement despite lower CA affinity .
Structural Analogues in Clinical Trials
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Tasisulam: A triazole-sulfonamide hybrid in Phase II for melanoma (NCT01323517).
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Alpelisib: FDA-approved PI3K inhibitor featuring a triazole-carboxamide motif.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
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Positional Isomerism: Evaluating 4-amino vs. 5-amino substitution.
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Dioxane Modifications: Introducing electron-withdrawing groups (e.g., -CF₃) to enhance CA binding.
Preclinical Development Challenges
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Prodrug Design: Masking the carboxylic acid as a pivaloyloxymethyl ester to improve oral bioavailability.
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Toxicology: Assessing hepatotoxicity risks via CYP450 inhibition assays.
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